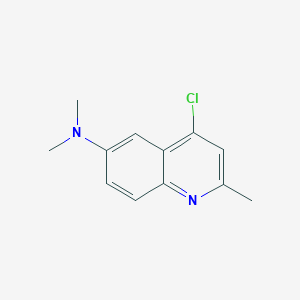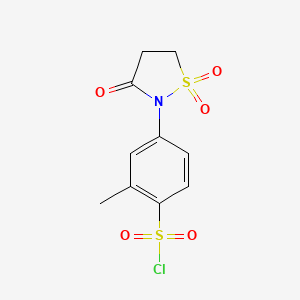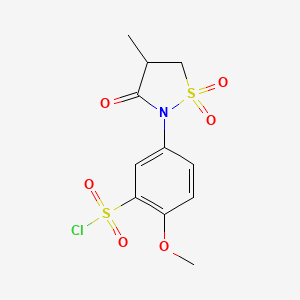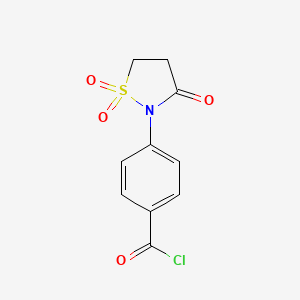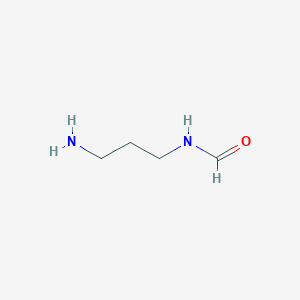
N-(3-aminopropyl)formamide
Descripción general
Descripción
N-(3-aminopropyl)formamide is an organic compound that features both an amine group and a formamide group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-aminopropyl)formamide can be synthesized through the N-formylation of 3-aminopropylamine. One common method involves the reaction of 3-aminopropylamine with formic acid under mild conditions. The reaction typically proceeds as follows: [ \text{HCOOH} + \text{NH}_2(\text{CH}_2)_3\text{NH}_2 \rightarrow \text{HCONH}(\text{CH}_2)_3\text{NH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to improve yield and efficiency. For example, sulfonic acid functionalized over biguanidine fabricated silica-coated heterogeneous magnetic nanoparticles (NP@SO3H) have been used as an efficient and recyclable catalyst for the N-formylation of primary amines under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-aminopropyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The formamide group can be reduced to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(3-aminopropyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which N-(3-aminopropyl)formamide exerts its effects depends on the specific reaction or application. In general, the amine group can act as a nucleophile, participating in various chemical reactions. The formamide group can serve as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-aminopropyl)formamide: Similar structure but with a different position of the amine group.
N-(3-aminopropyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
Uniqueness
N-(3-aminopropyl)formamide is unique due to the presence of both an amine and a formamide group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in synthetic chemistry, with applications in various fields.
Propiedades
IUPAC Name |
N-(3-aminopropyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-2-1-3-6-4-7/h4H,1-3,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPFWPNTHCCMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


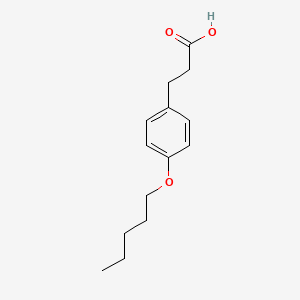
![4-[2-(4-Methylphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B7792892.png)
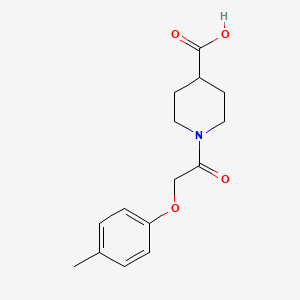
![1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B7792907.png)
![1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B7792909.png)
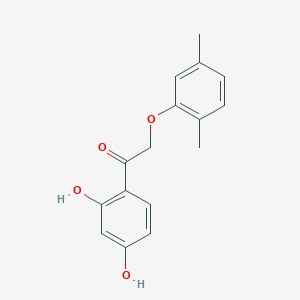
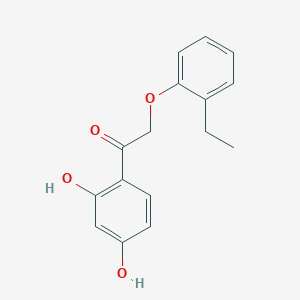
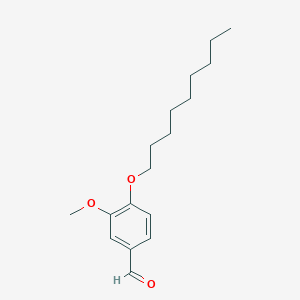
![[1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine](/img/structure/B7792949.png)
